

# Application Notes and Protocols for Zinc Chromate in Aerospace Primers

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## Compound of Interest

Compound Name: *zinc;dioxido(dioxo)chromium*

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These application notes provide a detailed overview of the use of zinc chromate primers in the aerospace industry. This document covers the material's properties, application procedures, performance data, and the underlying mechanism of corrosion inhibition. Due to the hazardous nature of hexavalent chromium, a key component of zinc chromate, stringent safety protocols are also detailed.

## Introduction

Zinc chromate primers have been a cornerstone of corrosion prevention in the aerospace industry for decades, particularly for the protection of high-strength aluminum and steel alloys. [1][2] Their efficacy stems from the presence of chromate ions, which act as powerful corrosion inhibitors. However, the classification of hexavalent chromium as a carcinogen has led to increased regulation and a shift towards alternative, non-chromate-based primers. [2][3] This document outlines the traditional application and testing of zinc chromate primers to provide a baseline for the evaluation of these newer technologies.

## Physical and Chemical Properties

Zinc chromate primers are typically two-component systems based on epoxy-polyamide resins. [4][5] The key performance-defining ingredient is the zinc chromate pigment, which provides the anti-corrosive properties. Formulations are governed by military specifications, most notably MIL-PRF-23377. [4]

Table 1: Typical Properties of MIL-PRF-23377G Type I Class C Zinc Chromate Primer

| Property                       | Value                             | Test Method    |
|--------------------------------|-----------------------------------|----------------|
| Color                          | Yellow, Green                     | Visual         |
| Pigment Type                   | Strontium Chromate, Zinc Chromate | MIL-PRF-23377G |
| Volume Solids                  | 45% (Catalyzed)                   | Calculated     |
| Recommended Dry Film Thickness | 0.6 - 0.9 mils (15 - 23 $\mu$ m)  | ASTM D7091     |
| VOC Content                    | < 340 g/L (2.8 lbs/gal)           | EPA Method 24  |
| Pot Life                       | 4 Hours Minimum                   | ASTM D2451     |
| Tack-Free Dry Time             | $\leq$ 5 Hours                    | ASTM D1640     |
| Hard Dry Time                  | $\leq$ 8 Hours                    | ASTM D1640     |

## Performance Data

The primary functions of a zinc chromate primer are to provide a barrier to corrosive elements and to adhere strongly to the substrate and subsequent topcoats. Performance is quantified through standardized testing.

Table 2: Comparative Performance Data of Aerospace Primers

| Primer System                 | Substrate              | Adhesion (ASTM D4541) | Salt Spray Resistance (ASTM B117)          |
|-------------------------------|------------------------|-----------------------|--|
| Zinc Chromate (MIL-PRF-23377) | Aluminum Alloy 2024-T3 | 10-15 MPa             | >2000 hours with no blistering or creepage |
| Non-Chromate Epoxy Primer     | Aluminum Alloy 2024-T3 | 8-12 MPa              | 500-1000 hours with some blistering        |
| Wash Primer (DOD-P-15328)     | Aluminum Alloy 2024-T3 | 5-8 MPa               | <500 hours                                 |

Note: The data presented are typical values and can vary based on specific product formulations and application parameters.

## Experimental Protocols

### Surface Preparation Protocol for Aluminum Alloys (e.g., 2024-T3)

- **Solvent Cleaning:** Degrease the aluminum substrate by wiping with a clean, lint-free cloth saturated with a suitable solvent (e.g., methyl ethyl ketone - MEK) to remove all oils, grease, and other surface contaminants.
- **Abrasive Cleaning:** Abrade the surface using a non-metallic abrasive pad (e.g., Scotch-Brite™) to remove oxides and create a uniform surface profile.
- **Chemical Conversion Coating:** Immerse the cleaned and abraded part in a chromate conversion coating solution (e.g., MIL-DTL-5541, Class 1A) for the specified time (typically 1-3 minutes).<sup>[1][6][7][8]</sup> This process deposits a thin, corrosion-resistant chromate film that enhances primer adhesion.
- **Rinsing and Drying:** Thoroughly rinse the part with deionized water and allow it to dry completely in a controlled, low-humidity environment.

## Zinc Chromate Primer Application Protocol (per MIL-PRF-23377)

- **Mixing:** Thoroughly mix the individual components of the two-part primer system separately. Slowly add Component B (curing agent) to Component A (base) in the specified ratio (e.g., 1:1 by volume) with constant agitation.[\[4\]](#)
- **Induction Time:** Allow the mixed primer to stand for a 30-minute induction period before use, unless otherwise specified by the manufacturer.[\[4\]](#)
- **Application:** Apply the primer using a high-volume, low-pressure (HVLP) spray gun to achieve a uniform wet film.[\[5\]](#) The target dry film thickness is typically 0.6 to 0.9 mils (15 to 23  $\mu\text{m}$ ).[\[4\]](#)
- **Curing:** Allow the primer to air dry for a minimum of 5 hours before applying a topcoat. Full cure is typically achieved after 7 days at ambient temperature.[\[5\]](#)

## Corrosion Resistance Testing Protocol (ASTM B117)

- **Sample Preparation:** Prepare test panels as described in section 4.1 and 4.2. Scribe a single line through the coating to the substrate using a sharp tool as per ASTM D1654.
- **Test Chamber Setup:** Set the salt spray cabinet to maintain a continuous fog of 5% sodium chloride solution at a temperature of  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  and a pH between 6.5 and 7.2.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Exposure:** Place the scribed panels in the chamber at an angle of 15 to 30 degrees from the vertical.
- **Evaluation:** Periodically inspect the panels for signs of corrosion, such as blistering (ASTM D714) and creepage from the scribe. Record the number of hours until failure, which is typically defined as a certain level of corrosion or blistering.[\[13\]](#)

## Adhesion Testing Protocol (ASTM D4541 - Pull-Off Adhesion)

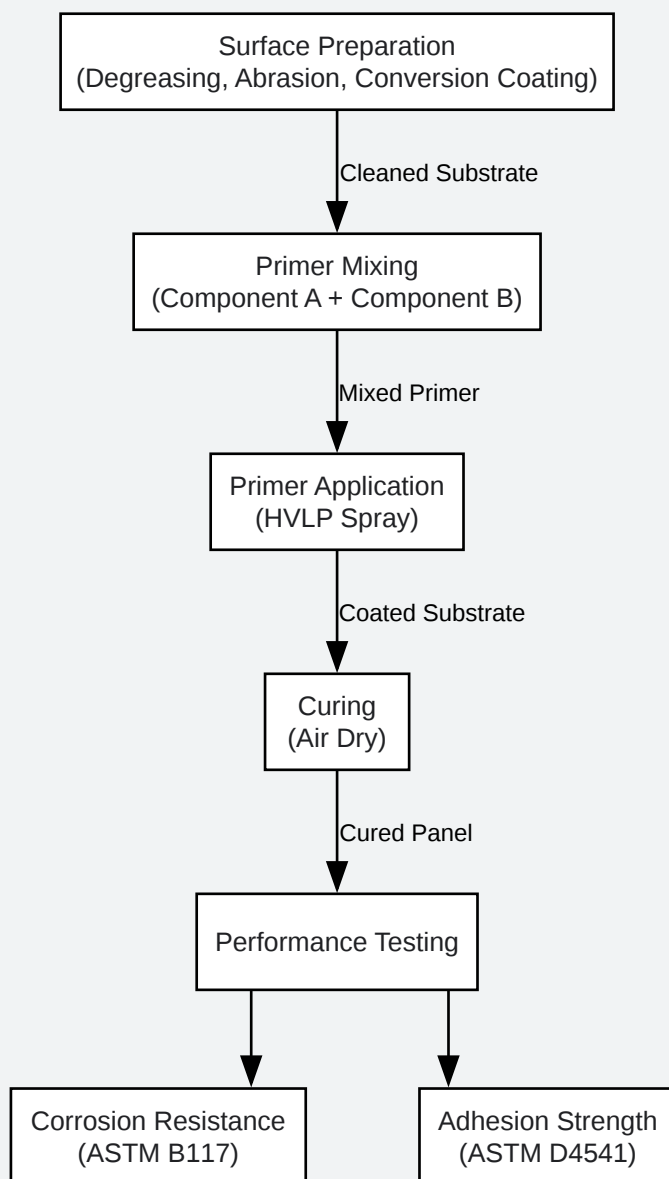
- **Test Dolly Preparation:** Prepare a clean, flat loading fixture (dolly) for each test site.

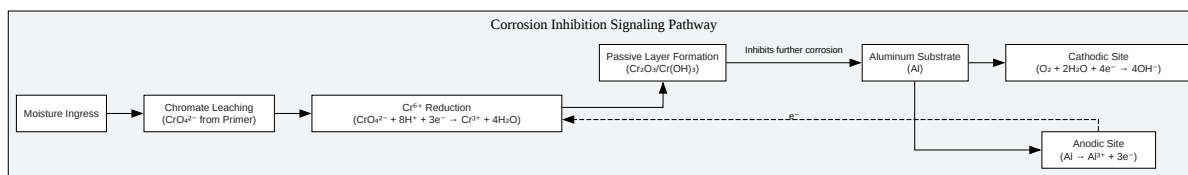
- **Adhesive Application:** Apply a uniform layer of a suitable two-part epoxy adhesive to the face of the dolly.
- **Dolly Attachment:** Press the dolly firmly onto the cured primer surface. Remove any excess adhesive from around the dolly. Allow the adhesive to cure fully as per the manufacturer's instructions.
- **Scoring:** If necessary, score around the dolly through the coating to the substrate.
- **Pull-Off Test:** Attach a portable pull-off adhesion tester to the dolly. Apply a tensile force perpendicular to the surface at a steady rate until the dolly detaches.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- **Data Recording:** Record the force at which detachment occurs and the nature of the failure (e.g., adhesive failure between dolly and primer, cohesive failure within the primer, or adhesive failure between the primer and substrate). The pull-off strength is calculated in megapascals (MPa).[\[14\]](#)

## Mechanism of Action and Experimental Workflows

The corrosion protection afforded by zinc chromate primers is an active process. The chromate ions ( $\text{CrO}_4^{2-}$ ) are sparingly soluble and are leached from the primer in the presence of moisture.[\[15\]](#) These ions then migrate to defects in the coating and inhibit the electrochemical corrosion process on the aluminum surface.[\[16\]](#)

## Experimental Workflow: Primer Application and Testing





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